molecular formula C32H28F3N5O4 B1434693 AMG 487 S-enantiomer CAS No. 473720-30-8

AMG 487 S-enantiomer

Cat. No. B1434693
M. Wt: 603.6 g/mol
InChI Key: WQTKNBPCJKRYPA-NRFANRHFSA-N
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Description

AMG 487 S-enantiomer is the S enantiomer of AMG 487 . AMG 487 is an antagonist of the chemokine receptor CXCR3 .


Molecular Structure Analysis

The molecular structure of AMG 487 S-enantiomer consists of a total of 76 bonds, including 48 non-H bonds, 27 multiple bonds, 10 rotatable bonds, 3 double bonds, 24 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), 1 tertiary amide (aromatic), 1 amidine derivative, 2 ethers (aromatic), and 2 Pyridines .


Chemical Reactions Analysis

AMG 487 S-enantiomer is metabolized by CYP3A4, which results in the formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme . The M2 phenol metabolite of AMG 487 readily produces time-dependent inhibition when remaining activity is assessed using either midazolam or testosterone .


Physical And Chemical Properties Analysis

The molecular weight of AMG 487 S-enantiomer is 603.59 and its molecular formula is C32H28F3N5O4 .

Scientific Research Applications

  • Summary of Application : AMG 487 S-enantiomer is a targeted blocker of the chemokine receptor CXCR3 and has been shown to improve inflammatory symptoms by blocking the inflammatory cycle . It has been investigated for its effects on dendritic cell (DC) biology and function .
  • Methods of Application : In the study, AMG 487 was added throughout the in vitro differentiation period of DCs. It was also added solely during the final lipopolysaccharide-induced activation step .
  • Results : The expression of co-stimulatory markers on DCs was reduced, indicating a semi-mature state of DC when AMG 487 was added. When added during the final activation step, AMG 487 inhibited DC activation, as demonstrated by a decreased expression of activation markers. It also promoted the expression of PD-L2 and impaired the ability to induce antigen-specific T cell responses .

Moreover, CXCR3 antagonists were originally proposed for use in inflammatory and autoimmune diseases, but more recent studies have shown that they can be used in the treatment of a wider range of diseases . Therefore, AMG 487 S-enantiomer might also have potential applications in these areas.

Moreover, CXCR3 antagonists were originally proposed for use in inflammatory and autoimmune diseases, but more recent studies have shown that they can be used in the treatment of a wider range of diseases . Therefore, AMG 487 S-enantiomer might also have potential applications in these areas.

Safety And Hazards

AMG 487 S-enantiomer is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTKNBPCJKRYPA-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMG 487 S-enantiomer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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